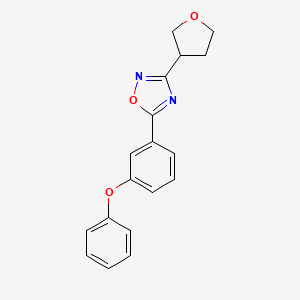

5-(3-phenoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of oxadiazole derivatives involves various chemical reactions, often starting from hydrazides or acid hydrazides reacting with carboxylic acids or their derivatives. A specific method for synthesizing 5-(3-phenoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole might involve cyclization reactions, utilizing precursors like cyanohydrins or diacylhydrazines, followed by specific functional group transformations. These synthetic routes highlight the versatility of oxadiazole chemistry and its adaptability to generating compounds with varied substituents (Mohan et al., 2004; Zhu et al., 2009).

Molecular Structure Analysis

The molecular structure of oxadiazoles, including 5-(3-phenoxyphenyl)-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole, is characterized by X-ray crystallography, NMR, and IR spectroscopy. These techniques allow for the determination of the compound's conformation, the arrangement of its atoms, and its electronic structure, which are crucial for understanding its reactivity and properties. The presence of the oxadiazole ring contributes to the compound's rigidity and can affect its electronic distribution, impacting its chemical behavior (Bohle & Perepichka, 2009).

Wissenschaftliche Forschungsanwendungen

Herbicidal Activities

Compounds related to 1,3,4-oxadiazoles have been researched for their herbicidal activities. For example, derivatives of 1,3,4-oxadiazoles have shown favorable herbicidal activity and inhibitory activity against key enzymes involved in plant growth, indicating their potential as effective herbicides for controlling unwanted vegetation in agricultural settings (W. Bao, 2008).

Antibacterial Properties

Research on Schiff base compounds derived from 1,2,5-oxadiazoles reveals their effectiveness against gram-positive and gram-negative bacteria. These findings demonstrate the potential of 1,3,4-oxadiazole derivatives as antibacterial agents, with certain compounds exhibiting potent antibacterial activity (A. Kakanejadifard et al., 2013).

Antioxidant Potential

A novel series of 1,3,4-oxadiazole derivatives has been synthesized and evaluated for antioxidant activities. Structural modifications have led to derivatives with significant antioxidant properties, suggesting their use as lead compounds for developing new antioxidant agents (A. M. Rabie et al., 2016).

Anticancer and Apoptosis Inducing Agents

Certain 1,3,4-oxadiazole derivatives have been identified as novel apoptosis inducers, demonstrating activity against various cancer cell lines. These compounds have been found to induce apoptosis and cell cycle arrest, offering a new avenue for anticancer drug development (Han-Zhong Zhang et al., 2005).

Eigenschaften

IUPAC Name |

3-(oxolan-3-yl)-5-(3-phenoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-2-6-15(7-3-1)22-16-8-4-5-13(11-16)18-19-17(20-23-18)14-9-10-21-12-14/h1-8,11,14H,9-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWPAHCNZCHDNKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=NOC(=N2)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5578258.png)

![N-[(3S*,4R*)-4-isopropyl-1-(5-oxo-5-phenylpentanoyl)-3-pyrrolidinyl]acetamide](/img/structure/B5578273.png)

![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![N-[(3-chloro-1-benzothien-2-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5578290.png)

![1,6-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-4(1H)-quinolinone](/img/structure/B5578297.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)

![2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxo-1-phenylethanone](/img/structure/B5578311.png)

![N-{2-[(benzylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5578322.png)

![1-{4-[4-(3-pyridinylcarbonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5578357.png)

![N-[(3S*,4R*)-1-isonicotinoyl-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5578366.png)

![N-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5578375.png)